Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate
Description
Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound featuring a formyl (-CHO) substituent on the spiro[2.4]heptane core. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.29 .
Properties
IUPAC Name |
tert-butyl 2-formyl-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(12)7-14/h7,9H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLATZYJENAGYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a suitable leaving group can undergo intramolecular cyclization to form the spirocyclic structure.
Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction. This can be achieved using reagents such as formic acid or formyl chloride under appropriate reaction conditions.
Esterification: The carboxylate group can be introduced through an esterification reaction. This involves reacting the carboxylic acid precursor with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving spirocyclic structures.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogues of tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Comparisons
Substituent Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., forming hydrazones or imines), making it suitable for conjugation or further derivatization . In contrast, amino-substituted analogues (e.g., CAS 1638744-35-0) are pivotal in peptide synthesis due to their amine reactivity . Hydroxymethyl derivatives (e.g., CAS 2227198-42-5) serve as precursors for formyl group introduction via oxidation, highlighting their role in stepwise synthesis .
Ring System Variations :
- The oxa-substituted variant (CAS 301226-25-5) replaces a carbon with oxygen, altering electronic properties and enabling synthesis of benzooxazine derivatives .
- Bicyclo vs. Spiro Systems : Fluorinated bicyclo analogues (e.g., CAS 2344680-51-7) exhibit distinct conformational rigidity compared to spiro systems, impacting binding affinity in drug design .
Protective Groups and Stability: Benzyloxycarbonyl (Cbz) -protected amines (e.g., CAS 1713163-29-1) offer controlled deprotection under hydrogenolysis, contrasting with tert-butyl esters, which require acidic conditions for removal .
Biological Activity
Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications based on various research findings.
Chemical Structure and Properties
Chemical Formula : C₁₂H₁₉NO₃
Molecular Weight : 225.29 g/mol
IUPAC Name : this compound
CAS Number : 1780561-46-7
The compound features a spirocyclic structure that allows for unique interactions with biological targets, making it a promising candidate for drug development.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : This can be achieved through intramolecular cyclization reactions involving nitrogen-containing precursors.
- Introduction of the Formyl Group : Formylation can be performed using reagents like formic acid or formyl chloride.
- Esterification : The carboxylate group is introduced via esterification with tert-butyl alcohol in the presence of an acid catalyst.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of both formyl and carboxylate groups facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity to biological targets.
Research Findings
Recent studies have explored the compound's potential as an inhibitor in various biological pathways:
- Antiviral Activity : Research indicates that derivatives of spirocyclic compounds, including this compound, may exhibit activity against hepatitis C virus (HCV) by targeting viral NS5A proteins .
- Enzyme Interaction Studies : The compound has been utilized in studies assessing enzyme interactions, demonstrating potential as a probe for investigating biological pathways involving spirocyclic structures.
Case Study 1: Hepatitis C Virus Inhibition
A study examined the efficacy of spirocyclic compounds in inhibiting HCV replication. This compound was identified as a promising lead compound due to its structural features that facilitate binding to viral proteins involved in replication.
Case Study 2: Enzyme Modulation
In vitro assays demonstrated that the compound could modulate enzyme activities associated with metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate | Potential antiviral properties | Different substitution pattern on the spirocycle |
| Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Antimicrobial activity | Contains an oxo group instead of formyl |
This compound stands out due to its unique combination of functional groups and spirocyclic structure, which enhances its versatility in biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
